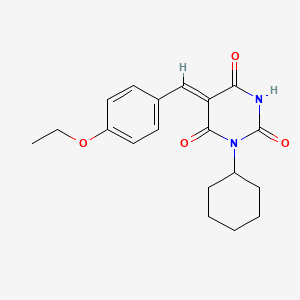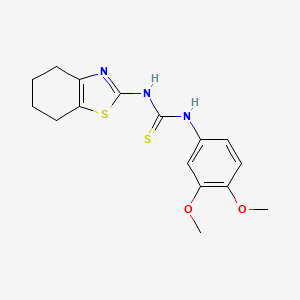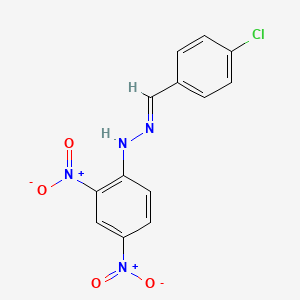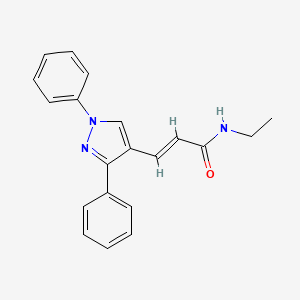
N-(4-methoxyphenyl)-N-(phenylsulfonyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-N-(phenylsulfonyl)-2-furamide, commonly known as MPF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. MPF is a furan derivative that has been synthesized through a multistep process, and its unique chemical structure makes it a promising candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of MPF is not fully understood, but it is believed to act by inhibiting the activity of target enzymes through binding to their active sites. MPF has been shown to exhibit selective inhibition of specific enzymes, depending on the functional groups present in its chemical structure.
Biochemical and Physiological Effects:
MPF has been shown to exhibit a range of biochemical and physiological effects, including inhibition of enzyme activity, anti-inflammatory and analgesic effects, and potential anti-tumor activity. MPF has also been shown to exhibit low toxicity and high selectivity towards target enzymes, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
One of the main advantages of MPF is its high selectivity towards target enzymes, which allows for more specific inhibition and potentially fewer side effects compared to other inhibitors. However, MPF also has some limitations, including its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on MPF, including its potential applications in the development of novel therapeutics for various diseases, as well as its use as a tool for studying enzyme function and inhibition. Further investigation into the mechanism of action of MPF and its effects on various biological pathways could also provide valuable insights into its potential applications. Additionally, the synthesis of new derivatives of MPF with improved properties could lead to the development of more effective and selective inhibitors.
Synthesis Methods
The synthesis of MPF involves several steps, starting with the reaction of 4-methoxyphenylboronic acid with 2-furoyl chloride in the presence of a palladium catalyst, followed by the addition of phenylsulfonyl chloride to the resulting intermediate. The final product is obtained after purification using column chromatography. This method has been optimized to yield high purity and yield of MPF.
Scientific Research Applications
MPF has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, MPF has been investigated as a potential inhibitor of several enzymes, including carbonic anhydrase and matrix metalloproteinases, which are involved in various diseases, such as cancer, osteoporosis, and glaucoma. MPF has also been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of novel therapeutics.
Properties
IUPAC Name |
N-(benzenesulfonyl)-N-(4-methoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5S/c1-23-15-11-9-14(10-12-15)19(18(20)17-8-5-13-24-17)25(21,22)16-6-3-2-4-7-16/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEYYZKQEDYTAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-[N-(2-methoxyphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B5700403.png)




![ethyl 4-[(2-ethoxy-3-methoxybenzyl)amino]benzoate](/img/structure/B5700440.png)
![4-{[benzyl(ethyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B5700446.png)
![ethyl [3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]carbamate](/img/structure/B5700453.png)



![6-(2-chlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5700479.png)

![N-(4-methoxyphenyl)-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5700499.png)
